molecular formula C11H13FO B8612369 5-tert-Butyl-2-fluoro-benzaldehyde

5-tert-Butyl-2-fluoro-benzaldehyde

Cat. No. B8612369
M. Wt: 180.22 g/mol
InChI Key: JOYYRQXEHDCNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-2-fluoro-benzaldehyde is a useful research compound. Its molecular formula is C11H13FO and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-tert-Butyl-2-fluoro-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-tert-Butyl-2-fluoro-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-tert-Butyl-2-fluoro-benzaldehyde

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

5-tert-butyl-2-fluorobenzaldehyde

InChI

InChI=1S/C11H13FO/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-7H,1-3H3

InChI Key

JOYYRQXEHDCNGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-tert-butyl-4-fluoro-benzene (4.54 g, 30 mmol) in THF (100 mL) cooled at −78° C. was treated dropwise with a 2.5M solution of nBuLi in hexane (24 mL, 59 mmol). The reaction mixture was stirred for 5 h at −45° C. then DMF (3.5 mL, 44 mmol) was added at −75° C. and the reaction mixture was stirred for 0.5 h at −75° C. The reaction mixture was poured onto 1N aq. HCl and extracted with Et2O. Combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated. The title compound was obtained after chromatographic purification (Combi Flash, 40 g silica gel, hexane to hexane-EtOAc 10:1) as a light yellow oil: TLC (hexane-EtOAc 10:1) Rf=0.48, HPLC RtA=2.10 min; 1H NMR (400 MHz, CDCl3): δ10.36 (s, 1H), 7.85 (dd, 1H), 7.62 (m, 1H), 7.08 (dd, 1H), 1.32 (s, 9H).
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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